CTP Trisodium Salt vs. UTP: Substrate Preference in Poly(U) Polymerase Cid1
In kinetic analysis of Schizosaccharomyces pombe poly(U) polymerase Cid1, UTP is the preferred substrate, but CTP is also accommodated at the active site [1]. Binding energy calculations reveal a substrate preference order of UTP > ATP > CTP > GTP, with UTP forming stronger and more numerous non-covalent interactions [2]. This demonstrates that CTP cannot substitute for UTP in polyuridylation assays and must be specifically procured when CTP-dependent activity is under investigation.
| Evidence Dimension | Substrate preference ranking (MM-PBSA binding energy) |
|---|---|
| Target Compound Data | CTP: third in preference order (UTP > ATP > CTP > GTP) |
| Comparator Or Baseline | UTP: first in preference order |
| Quantified Difference | UTP > ATP > CTP > GTP (qualitative order based on binding energy) |
| Conditions | Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis of Cid1 polymerase |
Why This Matters
This ranking informs researchers that CTP is not a functional substitute for UTP in polyuridylation studies, preventing experimental artifacts.
- [1] Lunde BM, et al. (2012). Crystal structures of the Cid1 poly (U) polymerase reveal the mechanism for UTP selectivity. Nucleic Acids Res, 40(19):9815-24. View Source
- [2] Scilit. (2026). Gaussian Accelerated Molecular Dynamics Simulations Combined with NRIMD to Explore the Mechanism of Substrate Selectivity of Cid1 Polymerase for Different Nucleoside Triphosphates. View Source
